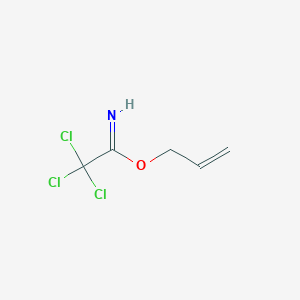

Allyl 2,2,2-Trichloroacetimidate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245512. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl3NO/c1-2-3-10-4(9)5(6,7)8/h2,9H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYZRNWTLPBNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311818 | |

| Record name | Allyl 2,2,2-Trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51479-73-3 | |

| Record name | 51479-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl 2,2,2-Trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2,2,2-Trichloroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Allyl 2,2,2-Trichloroacetimidate: A Comprehensive Technical Guide for Synthetic Chemists

Abstract

Allyl 2,2,2-trichloroacetimidate has emerged as a versatile and powerful reagent in modern organic synthesis. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and diverse applications. Primarily valued for its role in the mild and efficient protection of alcohols as allyl ethers and as a key precursor in the esteemed Overman rearrangement for the synthesis of allylic amines, this imidate has become indispensable in the synthesis of complex molecules, including natural products and pharmaceuticals. This document will delve into the mechanistic underpinnings of its reactivity, offer detailed, field-proven experimental protocols, and present its utility through various synthetic transformations, thereby serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of this compound

In the intricate landscape of multi-step organic synthesis, the choice of reagents for functional group manipulation is paramount. This compound, a colorless to pale yellow liquid, has garnered significant attention for its unique reactivity profile.[1][2] Unlike traditional methods for introducing the allyl protecting group, which often require harsh basic conditions, the use of allyl trichloroacetimidate proceeds under mildly acidic conditions.[3][4] This key difference allows for the protection of hydroxyl groups in substrates bearing base-sensitive functionalities, a common challenge in the synthesis of complex molecules.

Furthermore, its pivotal role as the precursor in the Overman rearrangement, a powerful[5][5]-sigmatropic rearrangement to furnish allylic amines, has solidified its importance in the synthetic chemist's toolkit.[6][7][8] This guide will provide a holistic overview of this reagent, from its fundamental preparation to its sophisticated applications.

Synthesis of this compound: A Protocol Deep Dive

The most prevalent and efficient synthesis of this compound involves the base-catalyzed addition of allyl alcohol to trichloroacetonitrile.[1][3] The choice of a non-nucleophilic base is critical to prevent undesired side reactions.

Mechanistic Rationale

The reaction commences with the deprotonation of allyl alcohol by a strong, non-nucleophilic base, such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to generate the corresponding alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic carbon of the nitrile group in trichloroacetonitrile. The resulting imidate anion is subsequently protonated during workup to yield the desired product. The use of a catalytic amount of base is often sufficient, as the intermediate trichloroacetimidate anion is basic enough to deprotonate the starting alcohol, thus propagating the catalytic cycle.[6]

Diagram: Synthesis of this compound

Caption: Reaction mechanism for the synthesis of this compound.

Validated Experimental Protocol

This protocol is adapted from established procedures and is designed for high yield and purity, minimizing the formation of the rearranged N-allyl trichloroacetamide byproduct.[1][3][5]

Materials:

-

Allyl alcohol

-

Trichloroacetonitrile

-

Sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous pentane or hexane

-

Methanol

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and dropping funnel

Procedure:

-

Under an inert atmosphere (nitrogen or argon), suspend sodium hydride (0.05 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of allyl alcohol (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add trichloroacetonitrile (1.0 eq) dropwise.

-

Stir the reaction at room temperature for an additional 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the careful addition of a few drops of methanol to destroy any excess NaH.

-

Concentrate the mixture under reduced pressure to obtain a syrup.

-

Add pentane or hexane to the residue and shake vigorously. The inorganic salts will precipitate.

-

Filter the mixture, and wash the solid residue with additional pentane or hexane.

-

Concentrate the combined filtrate and washings under reduced pressure to yield the crude product.

Purification Insights: A key challenge in the synthesis of allyl trichloroacetimidate is its thermal instability, which can lead to rearrangement to the thermodynamically more stable N-allyl trichloroacetamide.[3][4] Therefore, purification by distillation should be approached with caution or avoided altogether. The protocol described above is designed to yield a product of sufficient purity (typically >95%) for most applications without the need for distillation.[1] If further purification is required, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended.

Physicochemical Properties and Handling

A thorough understanding of the properties of this compound is crucial for its safe and effective use.

| Property | Value |

| Molecular Formula | C₅H₆Cl₃NO |

| Molecular Weight | 202.47 g/mol [2][9] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Boiling Point | 54-70 °C at 7.5-11.25 mmHg[9] |

| Density | 1.333 g/mL at 25 °C[9] |

| Refractive Index | n20/D 1.489[9] |

Safety and Handling: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[9][10] It is also a combustible liquid. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

Storage: This reagent is sensitive to moisture, heat, and air. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C.[2][9][11]

Applications in Organic Synthesis

The utility of this compound spans several key areas of organic synthesis, primarily as an efficient allylating agent and as the cornerstone of the Overman rearrangement.

Allylation of Alcohols: A Mild Approach to Protection

The allyl ether is a valuable protecting group for alcohols due to its stability under a wide range of conditions and its facile cleavage under mild conditions. This compound serves as an excellent reagent for the introduction of the allyl group, particularly for acid-sensitive substrates.[12] The reaction is typically catalyzed by a Lewis or Brønsted acid, such as boron trifluoride etherate (BF₃·OEt₂) or trifluoromethanesulfonic acid (TfOH).[3]

Diagram: Allylation of an Alcohol

Caption: General scheme for the allylation of an alcohol.

Illustrative Protocol: Allylation of a Carboxylic Acid

-

Dissolve the carboxylic acid (1 mmol) in dichloromethane (1 mL).

-

To the stirred solution, add a solution of this compound (2 mmol) in cyclohexane (2 mL).

-

Add boron trifluoride etherate (20 µL) and stir the mixture at room temperature overnight.

-

The precipitated trichloroacetamide is removed by filtration.

-

Wash the filtrate with 5% aqueous sodium bicarbonate and brine, then dry over sodium sulfate.

-

Evaporate the solvent under reduced pressure and purify the residue by column chromatography.

The Overman Rearrangement: A Gateway to Chiral Allylic Amines

The Overman rearrangement is a powerful and reliable method for the synthesis of allylic amines from allylic alcohols.[6][7] This transformation proceeds via the in situ formation of an allylic trichloroacetimidate, which then undergoes a thermal or metal-catalyzed[5][5]-sigmatropic rearrangement.[6][7][8]

Mechanism of the Overman Rearrangement: The rearrangement proceeds through a concerted, suprafacial[5][5]-sigmatropic shift, favoring a chair-like transition state.[6][8][13] This high degree of stereoselectivity allows for the efficient transfer of chirality from an enantiomerically enriched allylic alcohol to the resulting allylic amine. The reaction can be catalyzed by transition metals such as palladium(II) or mercury(II), which can lower the required reaction temperature.[6][7]

Diagram: The Overman Rearrangement

Caption: Workflow of the Overman Rearrangement.

Asymmetric Overman Rearrangement: A significant advancement in this methodology is the development of asymmetric catalytic versions, which allow for the synthesis of chiral allylic amines from prochiral allylic alcohols with high enantioselectivity.[5][6]

Protocol for the Asymmetric Overman Rearrangement: [5]

-

In a flame-dried, nitrogen-flushed flask, dissolve the allylic alcohol in an appropriate solvent (e.g., dichloromethane).

-

Add a catalytic amount of a non-nucleophilic base (e.g., DBU).

-

Cool the solution to 0 °C and add trichloroacetonitrile dropwise.

-

Allow the reaction to warm to room temperature and stir until the formation of the imidate is complete (monitored by TLC).

-

Concentrate the reaction mixture and purify the crude imidate by flash chromatography.

-

In a separate flask, charge the purified allylic trichloroacetimidate and a chiral catalyst (e.g., (S)-COP-Cl).

-

Add the appropriate solvent and stir at the desired temperature until the rearrangement is complete.

-

Concentrate the solution and purify the resulting allylic trichloroacetamide by flash column chromatography.

Role in Glycosylation Chemistry

Glycosyl trichloroacetimidates are widely used as glycosyl donors in the synthesis of oligosaccharides due to their high reactivity and the mild activation conditions required.[14][15] While less common than their glucosyl or galactosyl counterparts, allyl trichloroacetimidate can be involved in glycosylation strategies, particularly in the formation of allyl glycosides, which serve as versatile intermediates for further elaboration. The activation is typically achieved with a catalytic amount of a Lewis acid like TMSOTf or BF₃·OEt₂.[15]

It is important to note that a common side reaction in glycosylations involving trichloroacetimidate donors is the formation of a trichloroacetamide byproduct.[15] Recent studies using isotopic labeling have shown that this byproduct is formed through an intermolecular aglycon transfer mechanism rather than an intramolecular rearrangement.[16][17]

Conclusion

This compound is a reagent of significant value in contemporary organic synthesis. Its ability to facilitate the protection of alcohols under mild acidic conditions and its central role in the powerful Overman rearrangement for the stereoselective synthesis of allylic amines make it an indispensable tool. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, complete with mechanistic insights and practical experimental protocols. For researchers and professionals in the field of drug development and complex molecule synthesis, a thorough understanding and proficient application of this compound chemistry can unlock efficient and elegant solutions to challenging synthetic problems.

References

-

Asymmetric rearrangement of allylic trichloroacetimidates: preparation of - Organic Syntheses Procedure ([Link])

-

Overman Rearrangement - Organic Chemistry Portal ([Link])

-

Overman rearrangement - Wikipedia ([Link])

-

Overman Rearrangement | Chem-Station Int. Ed. ([Link])

-

Overman Rearrangement - NROChemistry ([Link])

-

This compound | C5H6Cl3NO | CID 316905 - PubChem ([Link])

-

Acid-catalysed Benzylation and Allylation by Alkyl Trichloroacetimidates t - RSC Publishing ([Link])

-

The allylic trihaloacetimidate rearrangement ([Link])

-

Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt - SURFACE at Syracuse University ([Link])

-

Cation Clock Reactions for the Determination of Relative Reaction Kinetics in Glycosylation Reactions: Applications to Gluco- and Mannopyranosyl Sulfoxide and Trichloroacetimidate Type Donors - PubMed Central ([Link])

-

Synthesis of Allyl α-(1→2)-Linked α-Mannobioside from a Common 1,2-Orthoacetate Precursor - Taylor & Francis eBooks ([Link])

-

Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction | Organic Letters - ACS Publications ([Link])

-

Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) ([Link])

-

Unraveling the Mechanism of Stereospecific Self-promoted N-Glycosylations - ChemRxiv ([Link])

-

Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf ([Link])

-

Stereoselective Synthesis of 1,2-cis-Glycosides - Glycoforum ([Link])

-

Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC - NIH ([Link])

-

A Detail Guide on Allyl Chloride Hazard and Safety - CloudSDS ([Link])

-

ALLYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie ([Link])

-

XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 51479-73-3 Name ([Link])

Sources

- 1. O-ALLYL-2,2,2-TRICHLOROACETIMIDATE | 51479-73-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Overman Rearrangement [organic-chemistry.org]

- 7. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 8. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 9. O-Allyl 2,2,2-trichloroacetimidate 96 51479-73-3 [sigmaaldrich.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 51479-73-3 Name: Allyl 2,2,2-TrichloroacetimidateO-Allyl 2,2,2-trichloroacetimidate [xixisys.com]

- 11. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Allyl 2,2,2-Trichloroacetimidate: A Senior Application Scientist's In-depth Technical Guide

Introduction: The Strategic Value of Allyl 2,2,2-Trichloroacetimidate in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development and complex molecule construction, the choice of a protecting group is a critical strategic decision. An ideal reagent should offer mild installation, robust stability across a range of reaction conditions, and facile, orthogonal cleavage. This compound (ATA), CAS Number 51479-73-3, has emerged as a superior reagent for the introduction of the allyl ether protecting group, addressing many of the challenges posed by traditional methods. This guide provides an in-depth technical overview of its synthesis, mechanism, and application, grounded in field-proven insights for researchers, scientists, and drug development professionals. Trichloroacetimidates are frequently employed as alkylating agents for alcohols, especially when the substrate is sensitive to acidic conditions[1][2].

This reagent's primary value lies in its ability to deliver an allyl group to an alcohol under mildly acidic conditions, a stark contrast to traditional Williamson ether synthesis which requires strong bases. This attribute is paramount when dealing with base-sensitive functionalities elsewhere in the molecule[3][4]. The reaction proceeds with high efficiency, driven by the formation of the very stable 2,2,2-trichloroacetamide byproduct.

Core Properties and Safety Mandates

A thorough understanding of the reagent's physical and chemical properties is fundamental to its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 51479-73-3 | [1] |

| Molecular Formula | C₅H₆Cl₃NO | [5] |

| Molecular Weight | 202.47 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Density | 1.333 g/mL at 25 °C | [1] |

| Boiling Point | 54-70 °C / 7.5-11.25 mmHg | [1] |

| Refractive Index | n20/D 1.489 | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, moisture sensitive | [1][7] |

Safety is non-negotiable. this compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[1][8].

-

Precautionary Statements: P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][6].

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator are mandatory[1].

Synthesis of this compound: A Base-Catalyzed Addition

The synthesis of this compound is a straightforward and high-yielding procedure involving the base-catalyzed addition of allyl alcohol to trichloroacetonitrile. This reaction is conceptually related to the first step of the Overman rearrangement, where an allylic alcohol is converted to an allylic trichloroacetimidate[9][10]. While the classic Overman rearrangement proceeds to a[3][3]-sigmatropic rearrangement to form an allylic amine, the synthesis of the reagent itself stops at the stable imidate stage[11][12].

The causality behind this synthesis is the activation of the alcohol by a base, rendering it nucleophilic enough to attack the electrophilic carbon of the nitrile. A catalytic amount of a strong, non-nucleophilic base is sufficient because the resulting trichloroacetimidate anion is basic enough to deprotonate the starting alcohol, thus propagating the catalytic cycle[10][12].

Self-Validating Experimental Protocol: Synthesis of ATA

This protocol is designed to be self-validating, yielding a product of sufficient purity for direct use in many applications without distillation, which can sometimes lead to rearrangement[13].

-

System Preparation: Flame-dry a round-bottomed flask equipped with a magnetic stir bar under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature.

-

Reagent Charging: To the flask, add anhydrous dichloromethane (CH₂Cl₂) followed by allyl alcohol (1.0 equivalent). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a catalytic amount of a strong base such as sodium hydride (NaH, ~0.05 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, ~0.1 eq)[3][14]. If using NaH, add it portionwise carefully.

-

Addition of Trichloroacetonitrile: Add trichloroacetonitrile (1.2 - 1.5 equivalents) dropwise via syringe over 15-20 minutes. Caution: Trichloroacetonitrile is toxic and volatile; this step must be performed in a well-ventilated hood[15].

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the allyl alcohol starting material[12][15].

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Add pentane to the resulting oil to precipitate the catalyst's salt byproducts.

-

Purification: Filter the mixture through a pad of Celite®, washing with fresh pentane. Concentrate the filtrate under reduced pressure to yield the product as a clear liquid, typically in 90-97% yield[3]. The purity is often >95% and can be assessed by ¹H NMR.

Application in Alcohol Protection: Mechanism and Protocol

The primary application of this compound is the protection of alcohols as allyl ethers. This transformation is catalyzed by a Lewis or Brønsted acid and is particularly advantageous for complex molecules with acid-labile, but base-sensitive groups[2][16].

The reaction is initiated by the protonation or Lewis acid coordination to the nitrogen atom of the imidate, which significantly enhances the electrophilicity of the imidate carbon. The alcohol substrate then acts as a nucleophile, attacking this activated carbon. This is followed by the collapse of the intermediate and elimination of the highly stable 2,2,2-trichloroacetamide, which drives the reaction to completion.

Self-Validating Experimental Protocol: Allylation of a Primary Alcohol

This protocol details a general procedure for the protection of a primary alcohol. Reaction conditions may require optimization for more sterically hindered or electronically diverse substrates.

-

System Preparation: To a flame-dried, inert-gas-filled flask containing the alcohol substrate (1.0 equivalent) and activated 4Å molecular sieves, add an anhydrous, non-polar solvent like dichloromethane or a mixture of cyclohexane and dichloromethane[6][17].

-

Reagent Addition: Add this compound (1.5 - 2.0 equivalents) to the stirred solution at room temperature[6].

-

Catalyst Initiation: Cool the mixture to the desired temperature (typically 0 °C to room temperature) and add a catalytic amount of a Lewis acid, such as Boron trifluoride diethyl etherate (BF₃·OEt₂) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 - 0.2 equivalents), dropwise[6][18].

-

Reaction Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed. The reaction is often complete within a few hours at room temperature.

-

Quenching and Work-up: Upon completion, the precipitated trichloroacetamide can be removed by filtration[6]. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure allyl ether[6].

Broader Applications: Beyond Simple Protection

While alcohol protection is its most common use, the reactivity of ATA extends to other important transformations.

-

Glycosylation: Glycosyl trichloroacetimidates, analogous to ATA, are powerful glycosyl donors for the stereoselective synthesis of oligosaccharides and glycoconjugates[19][20][21]. The principles of activation by a Lewis acid and the formation of a stable amide byproduct are directly transferable[17][18].

-

Esterification: ATA can also be used to form allyl esters from carboxylic acids, again under mild, acid-catalyzed conditions, providing an alternative to methods like Fischer esterification that require harsh conditions[6].

Conclusion

This compound is a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its ability to function under mild, acid-catalyzed conditions makes it an excellent choice for the allylation of sensitive substrates where traditional basic methods would fail. The high-yielding synthesis and the straightforward application protocols, coupled with the thermodynamic driving force provided by the formation of trichloroacetamide, ensure its continued and widespread use in the synthesis of complex organic molecules. Mastery of its application, underpinned by a solid understanding of its reactivity and safety requirements, is a key asset for any professional in chemical research and development.

References

-

Anderson, C. E., Overman, L. E., & Watson, M. P. (2005). Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. Preparation of (S)-2,2,2-Trichloro-N-(1-propylallyl)acetamide. Organic Syntheses, 82, 134. [Link][15]

-

Chintalapudi, V. (2017). Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. Syracuse University SURFACE. [Link][14]

-

Schmidt, R. R., & Kinzy, W. (1994). Anomeric-Oxygen Activation for Glycoside Synthesis: The Trichloroacetimidate Method. In Advances in Carbohydrate Chemistry and Biochemistry (Vol. 50, pp. 21-123). Academic Press. [Link][19]

-

Royal Society of Chemistry. (2018). Supporting Information Promoter Free Allylation of Trichloroacetimidates with Allyltributylstannanes Under Thermal Conditions. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 51479-73-3. [Link]

- CoLab. Stereoselective Rearrangement of Trichloroacetimidates: Application to the Synthesis of α-Glycosyl Ureas.

-

Spectroscopy Letters. Synthesis and NMR Spectroscopic Studies of Trichloroacetimidate Lactosyl Donor. [Link]

-

National Institutes of Health. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide. [Link][20]

-

Cuvillier Verlag. Novel Trichloroacetimidates and their Reactions. [Link][21]

-

Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates. Journal of the Chemical Society, Perkin Transactions 1, 2247-2250. [Link][13]

-

National Center for Biotechnology Information. Glycosidation using trichloroacetimidate donor. In Glycoscience Protocols (GlycoPODv2). [Link][18]

-

ACS Publications. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. [Link]

-

National Institutes of Health. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity. [Link][17]

Sources

- 1. O-烯丙基-2,2,2-三氯乙酰亚胺酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Trichloroacetimidate Reagents [sigmaaldrich.com]

- 3. O-ALLYL-2,2,2-TRICHLOROACETIMIDATE | 51479-73-3 [chemicalbook.com]

- 4. O-ALLYL-2,2,2-TRICHLOROACETIMIDATE CAS#: 51479-73-3 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 51479-73-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 51479-73-3|this compound|BLD Pharm [bldpharm.com]

- 9. Overman Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Overman Rearrangement [organic-chemistry.org]

- 11. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 13. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. surface.syr.edu [surface.syr.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Trichloroacetimidate Reagents [sigmaaldrich.com]

- 17. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cuvillier.de [cuvillier.de]

An In-depth Technical Guide to Allyl 2,2,2-Trichloroacetimidate: Properties, Reactivity, and Applications in Modern Synthesis

Introduction: A Versatile Reagent for Amine Synthesis and Alcohol Protection

Allyl 2,2,2-trichloroacetimidate has emerged as a powerful and versatile reagent in modern organic synthesis. Its unique reactivity profile makes it an indispensable tool for researchers and drug development professionals. This guide provides an in-depth exploration of its physical and chemical properties, with a particular focus on its application in the renowned Overman rearrangement for the synthesis of allylic amines, and its utility in the protection of alcohols. We will delve into the mechanistic underpinnings of its reactivity, providing practical, field-proven insights into its application.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. This compound is a colorless to almost colorless clear liquid. Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 51479-73-3 | [1][2] |

| Molecular Formula | C₅H₆Cl₃NO | [2] |

| Molecular Weight | 202.47 g/mol | [2] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Boiling Point | 54-70 °C at 7.5-11.25 mmHg | [2] |

| Density | 1.333 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.489 | [2] |

| Solubility | Soluble in hexane, ether, and dichloromethane | [1][3] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is a straightforward procedure, typically achieved by the addition of allyl alcohol to trichloroacetonitrile in the presence of a catalytic amount of a strong base.[4] The choice of base is critical; a strong, non-nucleophilic base is preferred to deprotonate the allyl alcohol without competing in the addition to the nitrile. Sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed for this purpose.[1][5] The reaction proceeds through the formation of an alkoxide, which then attacks the electrophilic carbon of the trichloroacetonitrile. The resulting imidate anion is then protonated to yield the final product.

Caption: Synthesis of this compound.

Chemical Reactivity and the Overman Rearrangement

The utility of this compound in organic synthesis is largely defined by its participation in the Overman rearrangement. This powerful transformation allows for the conversion of allylic alcohols into allylic amines via a[6][6]-sigmatropic rearrangement of the corresponding trichloroacetimidate.[4][7] The reaction is highly diastereoselective and can be rendered enantioselective through the use of chiral catalysts.[4][7]

The mechanism of the Overman rearrangement is analogous to the Claisen rearrangement and proceeds through a concerted, six-membered chair-like transition state.[8][9] The formation of the stable trichloroacetamide functionality provides the thermodynamic driving force for the reaction, rendering it essentially irreversible.[8][9] The rearrangement can be induced thermally or, more commonly, through the use of transition metal catalysts such as those based on palladium(II) or mercury(II).[4][7]

Caption: The Overman Rearrangement Mechanism.

Beyond the Overman rearrangement, this compound is also a valuable reagent for the protection of alcohols as allyl ethers.[1][6] This protection can be achieved under mild, acid-catalyzed conditions, which are compatible with a wide range of functional groups.[10]

Experimental Protocol: The Overman Rearrangement in Practice

The following protocol provides a detailed, step-by-step methodology for the synthesis of an allylic trichloroacetamide from an allylic alcohol, a key intermediate in the Overman rearrangement. This protocol is adapted from a procedure reported in Organic Syntheses.[5]

Part A: Preparation of (E)-2,2,2-Trichloroacetimidic acid hex-2-enyl ester

-

To a flame-dried, nitrogen-purged 500 mL round-bottomed flask equipped with a magnetic stir bar, add trans-2-hexen-1-ol (3.3 mL, 27.8 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.84 mL, 5.6 mmol), and 170 mL of methylene chloride.[5]

-

Cool the solution to 4 °C in an ice/water bath.[5]

-

Slowly add trichloroacetonitrile (4.2 mL, 42 mmol) via syringe over five minutes.[5]

-

Allow the reaction to stir at 4 °C. The reaction is typically complete within one hour, as monitored by TLC.[5]

-

Remove the stir bar and concentrate the solution under reduced pressure using a rotary evaporator.[5]

-

Purify the resulting brown oil by flash chromatography on a plug of silica gel using 2% ethyl acetate in hexanes as the eluent to yield the desired product as a colorless oil.[5]

Part B: (S)-COP-Cl catalyzed rearrangement to (S)-2,2,2-trichloro-N-(1-propylallyl)acetamide

-

In a round-bottomed flask fitted with a stir bar, dissolve the (E)-2,2,2-trichloroacetimidic acid hex-2-enyl ester (6.81 g, 27.8 mmol) and the appropriate chiral catalyst, such as a COP-Cl catalyst, in methylene chloride.[5]

-

Stir the reaction at the temperature and for the duration specified by the catalyst system (e.g., 38 °C for 24 hours).[5]

-

Upon completion, concentrate the solution and purify the product by flash column chromatography on silica gel.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Conclusion

This compound is a cornerstone reagent in the synthesis of allylic amines and for the protection of alcohols. Its predictable reactivity, coupled with the high degree of stereocontrol achievable in the Overman rearrangement, ensures its continued importance in the fields of organic synthesis and drug development. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is essential for its successful application in the laboratory.

References

-

Overman Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Overman Rearrangement - NROChemistry. (n.d.). Retrieved from [Link]

-

Overman rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

-

Asymmetric rearrangement of allylic trichloroacetimidates: preparation of - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Overman Rearrangement - YouTube. (2022, April 30). Retrieved from [Link]

-

Overman Rearrangement | Chem-Station Int. Ed. (2015, March 26). Retrieved from [Link]

-

This compound | C5H6Cl3NO | CID 316905 - PubChem. (n.d.). Retrieved from [Link]

-

Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt - SURFACE at Syracuse University. (n.d.). Retrieved from [Link]

-

Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

-

Trichloroacetimidate Reagents - Merck Millipore. (n.d.). Retrieved from [Link]

-

Synthesis and NMR Spectroscopic Studies of Trichloroacetimidate Lactosyl Donor. (n.d.). Retrieved from [Link]

-

Synthesis of Allyl α-(1→2)-Linked α-Mannobioside from a Common 1,2-Orthoacetate Precursor - Taylor & Francis eBooks. (2020). Retrieved from [Link]

-

Novel Trichloroacetimidates and their Reactions - KOPS. (n.d.). Retrieved from [Link]

-

Trichloroacetamide | C2H2Cl3NO | CID 61144 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

How to Interpret Infrared Spectra | Organic Chemistry Lab Techniques - YouTube. (2024, January 19). Retrieved from [Link]

Sources

- 1. O-ALLYL-2,2,2-TRICHLOROACETIMIDATE | 51479-73-3 [chemicalbook.com]

- 2. O-烯丙基-2,2,2-三氯乙酰亚胺酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. O-ALLYL-2,2,2-TRICHLOROACETIMIDATE CAS#: 51479-73-3 [amp.chemicalbook.com]

- 4. Overman Rearrangement [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Trichloroacetimidate Reagents [sigmaaldrich.com]

- 7. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 8. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 9. youtube.com [youtube.com]

- 10. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to Allyl 2,2,2-Trichloroacetimidate: Synthesis, Mechanisms, and Applications

This technical guide offers an in-depth analysis of Allyl 2,2,2-trichloroacetimidate, a cornerstone reagent in contemporary organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the fundamental principles governing the reagent's synthesis, reactivity, and its strategic application in complex molecular construction, most notably in the protection of alcohols and the celebrated Overman rearrangement.

Core Physicochemical Properties

This compound is a reactive, electrophilic allylating agent. Its utility is derived from the unique electronic properties of the trichloroacetimidate group; the powerful electron-withdrawing nature of the CCl₃ group renders the imidate susceptible to activation under mild acidic conditions, facilitating the transfer of the allyl group to a variety of nucleophiles.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆Cl₃NO | [1][2][3] |

| Molecular Weight | 202.47 g/mol | [1][3] |

| CAS Number | 51479-73-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.333 g/mL at 25 °C | |

| Boiling Point | 54-70 °C / 7.5-11.25 mmHg | |

| Refractive Index (n20/D) | 1.489 | [2] |

Synthesis and Mechanism

The preparation of this compound is a straightforward and high-yielding procedure involving the base-catalyzed addition of allyl alcohol to trichloroacetonitrile.[4]

Mechanism Rationale: The reaction is initiated by the deprotonation of allyl alcohol using a catalytic amount of a non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU).[5][6] The resulting highly nucleophilic alkoxide attacks the electrophilic carbon of the nitrile. This step is often performed at low temperatures (0 °C) to control the reaction rate. The subsequent proton transfer, often from the starting alcohol, yields the final trichloroacetimidate product. The use of anhydrous solvents (e.g., dichloromethane, diethyl ether) is critical to prevent the hydrolysis of the moisture-sensitive trichloroacetonitrile.

Figure 1. General workflow for the synthesis of this compound.

Application I: O-Allylation for Alcohol Protection

One of the most frequent applications of this reagent is the protection of hydroxyl groups as allyl ethers.[7] This method is particularly advantageous when base-sensitive functionalities are present in the substrate, as the reaction proceeds under mildly acidic conditions.[8]

Mechanism and Causality: The reaction is catalyzed by a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂, TMSOTf). The acid protonates the nitrogen atom of the imidate, transforming it into an excellent leaving group (trichloroacetamide). The alcohol nucleophile then attacks the allylic carbon, leading to the formation of the stable allyl ether and the trichloroacetamide byproduct. The reaction's driving force is the formation of the highly stable amide.

Detailed Experimental Protocol: Allylation of a Primary Alcohol

This protocol is a representative example and may require optimization for specific substrates.

Self-Validating System:

-

Reaction Monitoring: Progress is monitored by Thin-Layer Chromatography (TLC), observing the consumption of the polar starting alcohol and the formation of the less polar allyl ether product.

-

Confirmation: The final product structure is confirmed by ¹H and ¹³C NMR spectroscopy, which will show characteristic signals for the allyl group and the disappearance of the alcohol proton signal.

Materials:

-

Substrate Alcohol (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the alcohol substrate in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound via syringe.

-

Add the BF₃·OEt₂ catalyst dropwise. The reaction is often immediate but can be stirred for 1-2 hours.

-

Monitor the reaction to completion by TLC.

-

Quench the reaction by adding saturated aq. NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure allyl ether.

Application II: The Overman Rearrangement

Discovered by Larry E. Overman, this powerful reaction is a[5][5]-sigmatropic rearrangement that converts allylic alcohols into allylic amines with a clean 1,3-transposition of functionality.[9][10] It is a variant of the Claisen rearrangement and is prized for its high degree of stereoselectivity.[5][11]

Mechanism and Stereochemical Control: The reaction first involves the formation of the allylic trichloroacetimidate from the allylic alcohol (as described in Section 2). This intermediate then undergoes a concerted rearrangement, either thermally or with Lewis acid/metal catalysis (e.g., Pd(II), Hg(II)).[9] The reaction proceeds preferentially through a highly ordered, chair-like six-membered transition state.[11][12] This conformational constraint is the origin of the reaction's high stereospecificity, reliably transferring the chirality of the starting alcohol to the newly formed C-N bond in the product. The resulting trichloroacetamide can then be readily hydrolyzed to the corresponding primary allylic amine.

Figure 2. The three key stages of the Overman Rearrangement.

Conclusion

This compound is a versatile and powerful reagent that enables crucial transformations in organic synthesis. Its predictable reactivity and the mild conditions required for its use make it an invaluable tool for the protection of alcohols and, most significantly, for the stereocontrolled synthesis of allylic amines via the Overman rearrangement. A thorough understanding of its underlying mechanisms, as detailed in this guide, is essential for its effective and strategic deployment in the synthesis of complex, high-value molecules.

References

-

Title: Overman Rearrangement Source: NROChemistry URL: [Link]

-

Title: Overman Rearrangement Source: Organic Chemistry Portal URL: [Link]

-

Title: Overman rearrangement Source: Wikipedia URL: [Link]

-

Title: Overman Rearrangement Source: YouTube (NRO Chemistry) URL: [Link]

-

Title: Overman Rearrangement Source: SynArchive URL: [Link]

-

Title: O-ALLYL-2,2,2-TRICHLOROACETIMIDATE Source: LookChem URL: [Link]

-

Title: ASYMMETRIC REARRANGEMENT OF ALLYLIC TRICHLOROACETIMIDATES Source: Organic Syntheses URL: [Link]

-

Title: High yielding allylation of a chiral secondary alcohol containing base sensitive functional groups Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products Source: Syracuse University SURFACE URL: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Overman Rearrangement [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. O-ALLYL-2,2,2-TRICHLOROACETIMIDATE | 51479-73-3 [chemicalbook.com]

- 8. Trichloroacetimidate Reagents [sigmaaldrich.com]

- 9. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Stability and Storage of Allyl 2,2,2-Trichloroacetimidate

Abstract

Allyl 2,2,2-trichloroacetimidate is a cornerstone reagent in modern organic synthesis, primarily utilized for the introduction of the allyl protecting group onto alcohols and carboxylic acids under mild, acid-catalyzed conditions.[1][2] Its efficacy, however, is intrinsically linked to its purity and stability. This reagent is notoriously sensitive to environmental factors, particularly moisture and heat, which can lead to rapid degradation, compromising reaction yields and introducing impurities.[3][4] This guide provides a comprehensive overview of the chemical properties governing the stability of this compound, details the primary degradation pathways, and establishes rigorous, field-proven protocols for its storage, handling, and quality assessment to ensure its optimal performance in research and development settings.

Introduction: The Double-Edged Sword of Reactivity

The synthetic utility of this compound stems from the lability of the carbon-oxygen bond, which is activated by the strongly electron-withdrawing trichloromethyl group. This feature facilitates the facile transfer of the allyl group to a nucleophile, typically an alcohol, in the presence of a catalytic amount of a Lewis or Brønsted acid.[2][5] However, this same electronic activation renders the molecule susceptible to degradation.

The principal challenge in working with this reagent is its pronounced sensitivity to hydrolysis.[4] Exposure to atmospheric moisture can initiate decomposition, leading to the formation of trichloroacetamide and allyl alcohol. Furthermore, the reagent's stability is compromised by thermal stress and potential acid-catalyzed rearrangement.[5][6] Consequently, understanding and mitigating these degradation pathways are critical for any researcher employing this versatile molecule. This guide serves as a technical resource for scientists to maximize the shelf-life and efficacy of this compound, thereby ensuring reproducibility and success in their synthetic endeavors.

Chemical Profile and Degradation Pathways

The stability of this compound is dictated by its molecular structure. The imidate functionality is prone to several key degradation reactions:

-

Hydrolysis: This is the most common degradation pathway. In the presence of water, the imidate is hydrolyzed to form the highly stable 2,2,2-trichloroacetamide and allyl alcohol. This reaction consumes the active reagent and introduces nucleophilic and protic impurities into the reaction mixture, which can lead to unwanted side reactions.

-

Thermal Rearrangement: At elevated temperatures, this compound can undergo a[4][4]-sigmatropic rearrangement to form N-allyl-2,2,2-trichloroacetamide.[2][6] While this product is an isomer, it is no longer an effective allylating agent for alcohols, thus representing a loss of active reagent. Distillation for purification is often avoided for this reason, as it can promote this rearrangement.[2]

-

Acid-Catalyzed Decomposition: While a catalytic amount of acid is required for the desired allylation reaction, strong acidic conditions or prolonged exposure can lead to decomposition of the imidate.[6] This underscores the need for careful control of reaction conditions.

The workflow for handling this sensitive reagent must be designed to rigorously exclude these factors.

Caption: Workflow for handling this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity of this compound. The following conditions are based on manufacturer recommendations and established laboratory best practices.[4][7][8][9]

For long-term storage, the primary objectives are to minimize exposure to moisture, heat, and air.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | Refrigeration slows the rate of potential thermal rearrangement and decomposition.[7][8][9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The reagent is sensitive to moisture and air; an inert atmosphere prevents hydrolysis and oxidation.[4][8] |

| Container | Tightly-sealed Amber Glass Vial | Amber glass protects against potential light-induced degradation, and a tight seal prevents moisture ingress. |

| Location | Chemical Refrigerator/Cold Room | Provides a stable, low-temperature environment. |

To prevent contamination of the bulk supply, it is imperative to create smaller, single-use or short-term use aliquots under an inert atmosphere. This practice minimizes the number of times the main container is opened, thereby reducing the risk of moisture ingress.

Materials:

-

Stock bottle of this compound

-

Dry, oven- or flame-dried glassware (e.g., small vials with septa-lined caps)[10][11]

-

Source of dry inert gas (Argon or Nitrogen) with a manifold

Procedure:

-

Prepare Glassware: Ensure all vials and syringes are scrupulously dried, either by oven-drying overnight at >120°C or by flame-drying under vacuum and cooling under a stream of inert gas.[10][11]

-

Inert Atmosphere: Place the dried vials in a desiccator or glovebox to cool.[13] Before use, flush each vial with dry argon or nitrogen.

-

Prepare Stock Bottle: Allow the main stock bottle of the reagent to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

-

Transfer Reagent: Using a dry syringe, pierce the septum of the main bottle (e.g., a Sure/Seal™ bottle) and draw a positive pressure of inert gas.[12] Invert the bottle and carefully withdraw the desired volume of the liquid reagent.

-

Dispense Aliquots: Transfer the reagent from the syringe into the prepared, inert-gas-flushed vials.

-

Seal and Store: Immediately cap the vials tightly. For added protection, wrap the cap-vial interface with Parafilm®. Store the aliquots under the recommended long-term conditions (2–8°C).

Caption: Primary hydrolytic degradation pathway.

Assessing Reagent Quality

Regularly assessing the quality of the reagent, especially from a previously opened bottle or an older lot, is a critical, self-validating step.

-

Appearance: Pure this compound should be a colorless to almost colorless, clear liquid.[4]

-

Signs of Degradation: A yellow or brown tint, or the presence of a precipitate (which could be solid trichloroacetamide), indicates significant degradation. Such material should be discarded or purified, though purification of trichloroacetimidates can be difficult and may cause further decomposition.[3]

For a more definitive assessment of purity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method.

Protocol: ¹H NMR Purity Check

-

Sample Preparation: In a dry NMR tube under an inert atmosphere (if possible), dissolve a small sample (5-10 mg) of the reagent in a dry deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Expected Peaks: Look for the characteristic signals of this compound. The approximate chemical shifts in CDCl₃ are: δ 8.27 (br s, 1H, NH), 5.86 (m, 1H, =CH), 5.68 (m, 1H, =CH), 4.74 (d, 2H, OCH₂).[14]

-

Impurity Signals: The presence of degradation can be confirmed by signals corresponding to allyl alcohol and 2,2,2-trichloroacetamide.

-

Quantitative NMR (qNMR): For a precise purity assessment, a qNMR experiment can be performed using a certified internal standard.[15] This allows for the direct calculation of the weight percent purity of the active reagent.

-

| Compound | Key ¹H NMR Signal (CDCl₃) | Indication |

| This compound | ~8.3 ppm (br s, NH) | Active Reagent |

| 2,2,2-Trichloroacetamide | ~6.5-7.0 ppm (br s, NH₂) | Hydrolysis Product |

| Allyl Alcohol | Variable (br s, OH) | Hydrolysis Product |

| N-allyl-2,2,2-trichloroacetamide | Different NH and allyl signals | Thermal Rearrangement Product |

Conclusion

This compound is an indispensable reagent whose performance is directly proportional to its purity. Its inherent sensitivity to moisture and heat necessitates a disciplined and rigorous approach to its storage and handling. By implementing the protocols outlined in this guide—refrigerated storage under an inert atmosphere, proper aliquoting techniques, and routine quality assessment via NMR—researchers can ensure the long-term stability and efficacy of this valuable synthetic tool. This diligence prevents the insidious effects of reagent degradation, leading to more reliable, reproducible, and successful experimental outcomes.

References

-

A Simple Method for the Preparation of Stainless and Highly Pure Trichloroacetimidates. (n.d.). Thieme Chemistry. Retrieved from [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). University of Pittsburgh. Retrieved from [Link]

-

Optimized synthesis of a glucosyl trichloroacetimidate donor with single column purification. (n.d.). Ball State University. Retrieved from [Link]

-

Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Moodle@Units. Retrieved from [Link]

-

Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). University of Groningen. Retrieved from [Link]

-

Asymmetric rearrangement of allylic trichloroacetimidates: preparation of - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Handling air-sensitive reagents AL-134 - MIT. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

-

Novel Trichloroacetimidates and their Reactions Cuvillier Verlag Göttingen. (n.d.). Cuvillier Verlag. Retrieved from [Link]

-

Chapter 1 the allylic trihaloacetimidate rearrangement. (n.d.). Retrieved from [Link]

-

Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt - SURFACE at Syracuse University. (n.d.). Syracuse University. Retrieved from [Link]

-

Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium) - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. O-ALLYL-2,2,2-TRICHLOROACETIMIDATE | 51479-73-3 [chemicalbook.com]

- 2. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. This compound | 51479-73-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. surface.syr.edu [surface.syr.edu]

- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 7. O-烯丙基-2,2,2-三氯乙酰亚胺酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 51479-73-3|this compound|BLD Pharm [bldpharm.com]

- 9. O-ALLYL-2,2,2-TRICHLOROACETIMIDATE CAS#: 51479-73-3 [amp.chemicalbook.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. molan.wdfiles.com [molan.wdfiles.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of Allyl 2,2,2-Trichloroacetimidate

Introduction: Understanding the Utility and Hazards of Allyl 2,2,2-Trichloroacetimidate

This compound is a versatile and highly reactive reagent, indispensable in modern organic synthesis. Its primary utility lies in its function as an efficient electrophilic allylating agent for the protection of alcohols and carboxylic acids, particularly under mild, acid-catalyzed conditions.[1] This reactivity profile makes it superior to many traditional methods, especially when dealing with sensitive substrates. Furthermore, it is a critical precursor for the[2][2]-sigmatropic rearrangement known as the Overman rearrangement, a powerful transformation that converts allylic alcohols into allylic amines with excellent stereocontrol.[3][4][5][6] These resultant allylic amines are valuable building blocks for a plethora of nitrogen-containing natural products and pharmaceuticals.[3]

However, the same chemical properties that make this reagent so effective also necessitate a rigorous and informed approach to its handling. The trichloroacetimidate functional group is highly susceptible to hydrolysis and thermal decomposition, and the compound itself presents significant health hazards upon exposure.[1] This guide provides a comprehensive framework for the safe handling, storage, use, and disposal of this compound, grounded in an understanding of its chemical nature. The protocols and insights herein are designed to empower researchers to leverage the synthetic potential of this reagent while upholding the highest standards of laboratory safety.

Section 1: Chemical and Physical Properties

A foundational understanding of a reagent's physical properties is the first step in a comprehensive safety assessment. These characteristics dictate storage conditions, appropriate handling techniques, and potential physical hazards such as flammability.

| Property | Value | Source |

| CAS Number | 51479-73-3 | [1] |

| Molecular Formula | C₅H₆Cl₃NO | [1][2] |

| Molecular Weight | 202.47 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Density | 1.333 g/mL at 25 °C | [1][7] |

| Boiling Point | 54-70 °C / 7.5-11.25 mmHg | [1][7] |

| Flash Point | 73.9 °C (165.0 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.489 | [1] |

| Storage Temperature | 2-8 °C (Refrigerated) | [1][2][7] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. Understanding its specific dangers is critical for risk mitigation. The Globally Harmonized System (GHS) classifications provide a clear summary of its potential health effects.[1][2]

GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[1]

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.[1]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1]

Visual Hazard Summary

Caption: GHS Pictograms for this compound.

Routes of Exposure and Symptoms:

-

Inhalation: Vapors can irritate the nose, throat, and respiratory tract, leading to coughing and shortness of breath.[1]

-

Skin Contact: Causes skin irritation, redness, and pain. Prolonged contact can lead to more severe damage.

-

Eye Contact: Poses a high risk of serious, irreversible eye damage. Immediate and thorough rinsing is critical upon contact.[1]

-

Ingestion: Harmful if swallowed, may cause nausea, vomiting, and abdominal pain.

Causality of Toxicity: The toxicity of trichloroacetimidates stems from their high reactivity. The electrophilic nature of the imidate carbon makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and enzymes. This can disrupt cellular function, leading to irritation and tissue damage. The trichloromethyl group further enhances this reactivity.

Section 3: Engineering Controls and Safe Handling

The primary safety principle is to minimize exposure. This is best achieved through a combination of engineering controls and diligent laboratory practices.

-

Ventilation: All manipulations of this compound, including weighing, transferring, and setting up reactions, MUST be performed inside a certified chemical fume hood with sufficient airflow.[8][9] This is non-negotiable. The causality is clear: the fume hood contains vapors that cause respiratory irritation and prevents their accumulation in the laboratory atmosphere.[1]

-

Inert Atmosphere: The reagent is sensitive to moisture and air. Handling and storing it under an inert atmosphere (e.g., nitrogen or argon) is crucial not only for preserving its chemical integrity but also for safety. Hydrolysis can lead to the formation of trichloroacetamide and allyl alcohol, creating a more complex and potentially unpredictable hazard profile.

-

Isolation of Work Area: Designate a specific area within the fume hood for working with this reagent to prevent cross-contamination.

-

Avoid Aerosol Generation: Handle the liquid gently to avoid splashing and the generation of aerosols.

Caption: A typical workflow for safely handling hazardous reagents.

Section 4: Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, but a robust PPE protocol is essential for personal protection.

-

Eye and Face Protection: Given the H318 classification (Causes serious eye damage), standard safety glasses are insufficient. Chemical splash goggles are mandatory.[8] For operations with a higher risk of splashing, such as transferring larger quantities, a full face shield should be worn in addition to goggles.[1][8]

-

Hand Protection: Wear nitrile or other impervious gloves.[8] Given that no glove material offers indefinite protection, it is critical to inspect gloves before use and change them immediately if contamination is suspected.[10] Consider double-gloving for added protection during transfers.[8] The rationale is to prevent skin contact, which causes irritation.[1]

-

Skin and Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: For routine use within a functioning fume hood, respiratory protection is typically not required. However, in the event of a spill or ventilation failure, a respirator with an appropriate organic vapor cartridge (e.g., ABEK type) is necessary.[1][9]

Section 5: Storage and Incompatibility

Proper storage is paramount for both safety and reagent stability.

-

Storage Conditions: Store in a tightly sealed container in a designated, well-ventilated, refrigerated area at 2-8 °C .[1][2] The container should be stored under an inert gas like nitrogen or argon to prevent degradation from moisture and air.

-

Incompatibilities: Keep away from strong acids, strong bases, oxidizing agents, and sources of heat or ignition.[11] The reagent is combustible, and contact with incompatible materials can lead to vigorous or hazardous reactions. Moisture sensitivity is a key concern, as hydrolysis degrades the reagent.

Caption: Chemical incompatibilities of this compound.

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

| Emergency Situation | First Aid / Response Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |

| Small Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material in a sealed container for hazardous waste disposal. Do not allow the spill to enter drains.[12] |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[10] Firefighters must wear self-contained breathing apparatus and full protective clothing.[8] Forms explosive mixtures with air on intense heating. |

Section 7: A Case Study in Safe Application: The Overman Rearrangement

The Overman rearrangement is a primary application of this reagent's precursor, formed in situ from an allylic alcohol and trichloroacetonitrile.[3][4] A similar level of caution applies when generating and using this compound directly. This protocol highlights the integration of safety measures into the experimental workflow.

Objective: To safely perform a Lewis-acid-catalyzed allylation of an alcohol using this compound.

Pre-Reaction Safety Assessment:

-

Review the SDS for all reagents and solvents.

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Assemble all necessary PPE (goggles, face shield, lab coat, nitrile gloves).

-

Prepare a quench solution (e.g., saturated sodium bicarbonate) and have spill kits readily available.

Step-by-Step Protocol with Integrated Safety:

-

Inert Atmosphere Setup: Flame-dry all glassware under vacuum and backfill with nitrogen or argon. This is crucial to prevent hydrolysis of the moisture-sensitive reagent and catalyst.

-

Reagent Addition (in Fume Hood): To a stirred solution of the alcohol substrate (1.0 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane) at 0 °C under nitrogen, add this compound (1.2-1.5 eq) via syringe. Perform this transfer slowly to avoid splashing.

-

Catalyst Addition: Slowly add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) via syringe. Causality: Lewis acids are highly reactive and can cause an exothermic reaction. Slow addition allows for better temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC. Keep the reaction under a positive pressure of inert gas and within the fume hood at all times.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add a quench solution (e.g., saturated NaHCO₃) to neutralize the Lewis acid and decompose any remaining reagent. Causality: The quenching process can be exothermic and may release gas; slow addition is a critical safety step.

-

Workup and Purification: Perform all extractions and solvent removal steps inside the fume hood.

-

Waste Segregation: Collect all aqueous and organic waste containing the reagent or its byproducts into a designated chlorinated hazardous waste container.[8]

Section 8: Waste Disposal

Chemical waste must be handled with the same diligence as the reagent itself.

-

Containerization: Dispose of unused reagent and reaction waste in clearly labeled, sealed containers designated for halogenated organic waste.[8]

-

Contaminated Materials: Any materials used to clean up spills (vermiculite, paper towels) and contaminated PPE (gloves) must also be disposed of as hazardous waste.

-

Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.[8]

Conclusion

This compound is a powerful tool for the modern synthetic chemist. Its effective and safe use is not a matter of chance, but a direct result of a thorough understanding of its properties, a disciplined adherence to safety protocols, and a proactive mindset toward risk mitigation. By integrating the principles of engineering controls, personal protective equipment, and procedural diligence outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this valuable reagent.

References

-

Overman Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Asymmetric rearrangement of allylic trichloroacetimidates: preparation of - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Overman Rearrangement - NROChemistry. NROChemistry. [Link]

-

Overman rearrangement - Wikipedia. Wikipedia. [Link]

-

Overman Rearrangement | Chem-Station Int. Ed. Chem-Station. [Link]

-

O-ALLYL-2,2,2-TRICHLOROACETIMIDATE - LookChem. LookChem. [Link]

-

Trichloroacetamide | C2H2Cl3NO | CID 61144 - PubChem. PubChem, National Institutes of Health. [Link]

-

Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt - SURFACE at Syracuse University. Syracuse University Research. [Link]

-

ALLYL CHLORIDE - Chemstock. Chemstock Safety Data Sheet. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific Safety Data Sheet for Benzyl 2,2,2-trichloroacetimidate. [Link]

-

Trichloroacetonitrile - Wikipedia. Wikipedia. [Link]

Sources

- 1. O-Allyl 2,2,2-trichloroacetimidate 96 51479-73-3 [sigmaaldrich.com]

- 2. 51479-73-3|this compound|BLD Pharm [bldpharm.com]

- 3. Overman Rearrangement [organic-chemistry.org]

- 4. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 5. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 6. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 7. O-ALLYL-2,2,2-TRICHLOROACETIMIDATE CAS#: 51479-73-3 [amp.chemicalbook.com]

- 8. uspmsds.com [uspmsds.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 11. 51479-73-3 | O-Allyl 2,2,2-trichloroacetimidate | Alkenyls | Ambeed.com [ambeed.com]

- 12. chemstock.ae [chemstock.ae]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Allyl 2,2,2-Trichloroacetimidate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Allyl 2,2,2-Trichloroacetimidate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this versatile reagent, offering insights into spectral interpretation, experimental protocols, and the underlying principles governing its NMR characteristics.

Introduction